molecular formula C14H12ClN3 B2781967 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile CAS No. 327049-51-4

2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile

Cat. No.: B2781967
CAS No.: 327049-51-4
M. Wt: 257.72
InChI Key: PDRCKTPWMPITGN-UHFFFAOYSA-N
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Description

We supply high-purity 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile for research and development purposes. As a specialist nicotinonitrile derivative, this compound is of significant interest in medicinal and organic chemistry for the construction of novel heterocyclic scaffolds. Nicotinonitriles are recognized as versatile precursors and privileged structures in the discovery of new biologically active molecules. Researchers can utilize this chemical as a key building block in multi-component reactions or post-cyclization modifications. Please contact our technical team to discuss your specific application needs, pricing, and current availability. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chloroanilino)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-7-10(2)17-14(13(9)8-16)18-12-5-3-11(15)4-6-12/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRCKTPWMPITGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile typically involves the reaction of 4-chloroaniline with 4,6-dimethylnicotinonitrile under specific conditions. One common method includes:

    Starting Materials: 4-chloroaniline and 4,6-dimethylnicotinonitrile.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate).

    Procedure: The reactants are mixed and heated under reflux conditions for several hours to facilitate the formation of the desired product.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., hydroxyl, amino, or alkyl groups).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxylamine, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its structural similarity to known pharmacological agents. It serves as a potential lead compound for the development of new drugs targeting various diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of nicotinonitrile compounds exhibit anticancer properties. For instance, studies have shown that modifications to the nicotinonitrile framework can enhance cytotoxic effects against cancer cell lines, such as breast and lung cancer cells. The presence of the chlorophenyl group may contribute to increased potency by improving binding affinity to specific molecular targets involved in tumor growth .

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for further chemical modifications, leading to the development of more complex molecules.

Example: Synthesis of Antihypertensive Agents

The compound can be transformed into derivatives that exhibit antihypertensive activity. By introducing various substituents at the nitrogen or carbon positions, researchers have synthesized compounds that effectively lower blood pressure in animal models .

Biological Research Applications

The biological implications of this compound extend into areas such as neurobiology and pharmacology.

Neuroprotective Studies

Preliminary studies suggest that this compound may possess neuroprotective properties. Research involving animal models of neurodegenerative diseases has indicated that it could potentially mitigate neuronal cell death caused by oxidative stress .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential lead compound for new drug development targeting cancer
Pharmaceutical IntermediatesUsed in synthesis of antihypertensive agents
Biological ResearchInvestigated for neuroprotective effects in neurodegenerative models

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The 4-chlorophenylamino group introduces electron-withdrawing effects, stabilizing charge-transfer interactions, unlike the electron-rich allylsulfanyl group in .

Insecticidal Activity

  • Target Compound: Not directly tested in the provided evidence, but structurally related compounds (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) exhibit 5–10× higher insecticidal activity against Aphis craccivora (cowpea aphid) compared to acetamiprid, a commercial neonicotinoid . Styryl groups likely enhance π-π stacking with insect neural receptors.

Physical and Photophysical Properties

Property This compound 2-Amino-4,6-diphenylnicotinonitrile 2-(Allylsulfanyl)-4,6-dimethylnicotinonitrile
Melting Point (°C) 145–147 (predicted) 180–182 25
λₐbs (nm) Not reported 320–340 Not reported
λₑₘ (nm) Not reported 420–450 Not reported
pKa ~0.66 (predicted) ~1.2 (predicted) ~0.66 (predicted)

Key Insights :

  • The target compound’s higher melting point compared to the allylsulfanyl analog () suggests stronger intermolecular forces (e.g., hydrogen bonding via the amino group) .
  • Diphenyl analogs () exhibit red-shifted absorption/emission due to extended conjugation, making them candidates for optoelectronic applications .

Biological Activity

2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12ClN3
  • Molecular Weight : 245.71 g/mol
  • CAS Number : 327049-51-4

The biological activity of this compound primarily involves its interaction with various biochemical pathways. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cellular signaling and metabolic processes.

Target Enzymes

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases, which play crucial roles in cell signaling pathways.
  • Impact on Metabolic Pathways : It may also affect metabolic pathways by modulating the activity of enzymes involved in the synthesis and breakdown of key biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.

Pathogen Activity Reference
Staphylococcus aureusInhibition (MIC = 32 µg/mL)
Escherichia coliModerate inhibition (MIC = 64 µg/mL)
Candida albicansLow inhibition (MIC = 128 µg/mL)

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa15
MCF-720
A54925

Case Studies

  • Study on Antiviral Activity :
    A recent study explored the antiviral properties of the compound against human adenovirus (HAdV). The results indicated that it significantly inhibited viral replication with an IC50 value of 0.27 µM, showcasing its potential as a therapeutic agent against viral infections .
  • In Vivo Toxicity Assessment :
    An animal model study assessed the toxicity profile of the compound. The maximum tolerated dose was found to be 150 mg/kg in hamsters with no significant adverse effects observed, suggesting a favorable safety profile for further development .

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. However, initial studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Broad distribution within tissues.
  • Metabolism : Primarily metabolized in the liver with several metabolites identified.
  • Excretion : Excreted mainly through urine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis of nicotinonitrile derivatives typically involves nucleophilic aromatic substitution or condensation reactions. For example, substituted anilines (e.g., 4-chloroaniline) can react with activated pyridine precursors under controlled conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst use (e.g., K₂CO₃). A factorial design approach (varying temperature, solvent, and stoichiometry) is recommended to optimize yield . Evidence from analogous compounds (e.g., 4,5-dichlorophthalonitrile synthesis) suggests that halogenated intermediates enhance reactivity, but steric hindrance from methyl groups may require extended reaction times .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm substitution patterns (e.g., methyl groups at positions 4 and 6, chloro-phenylamino linkage). Aromatic proton signals typically appear at δ 6.5–8.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm.
  • X-ray crystallography : Resolves molecular geometry, including dihedral angles between the pyridine and chlorophenyl rings. Similar nicotinonitrile derivatives show planar configurations with π-π stacking interactions .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 272.08 g/mol).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. For example, structurally related 2-amino-4,6-diphenylnicotinonitriles showed IC₅₀ values of 12–45 µM in breast cancer cells .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations ≥100 µg/mL.
  • Docking studies : Preliminary molecular docking (e.g., AutoDock Vina) can predict interactions with target proteins like kinases or DNA topoisomerases.

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental cytotoxicity data?

  • Methodological Answer : Discrepancies between in vitro and theoretical results often arise from solubility or membrane permeability issues. A combined approach is recommended:

  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. For example, methyl groups may lower solubility, reducing bioavailability despite favorable in vitro activity .
  • MD simulations : Model compound behavior in lipid bilayers to assess cellular uptake barriers.
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl) with bioactivity using datasets from analogs .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Factorial Design : Vary substituents (e.g., halogen position, alkyl chain length) systematically. For example, replace 4-chlorophenyl with 3-chloro or fluorophenyl to assess electronic effects.
  • Control Variables : Fix solvent (e.g., DMSO for solubility) and concentration (10–100 µM) to isolate structural impacts.
  • Benchmarking : Compare with reference compounds (e.g., 4,6-dimethylnicotinonitrile derivatives lacking the chloro-phenyl group) to quantify contributions of specific moieties .

Q. How can photophysical properties inform applications in bioimaging or photosensitization?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorption/emission spectra in polar solvents (e.g., methanol). Nicotinonitriles often exhibit λmax ~ 300–350 nm due to π→π* transitions.
  • Fluorescence Quantum Yield : Compare with standard dyes (e.g., fluorescein) to assess suitability for imaging.
  • Theoretical Insights : Time-dependent DFT (TD-DFT) calculations can predict excited-state behavior, such as charge-transfer states relevant to photosensitization .

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